Flavin adénine dinucléotide disodique

Vue d'ensemble

Description

Flavin adenine dinucleotide (FAD) is a redox-active coenzyme associated with various proteins, which is involved with several enzymatic reactions in metabolism . It is a flavin nucleotide and is used as a redox cofactor (electron carrier) by flavoproteins including succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases .

Synthesis Analysis

FAD is synthesized from flavin mononucleotide (FMN) by the transadenylylation reaction using microbial cells . A new and simple enzymatic method for the synthesis of FAD from FMN has been described . The cofactor FAD can also be encapsulated using polymeric gold nanoparticles (PEG-AuNPs) through two chemical methods of functionalization .Molecular Structure Analysis

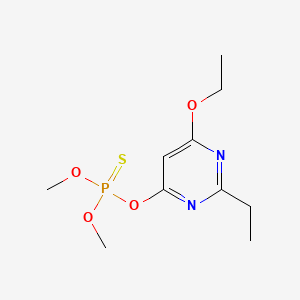

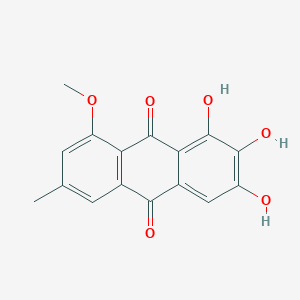

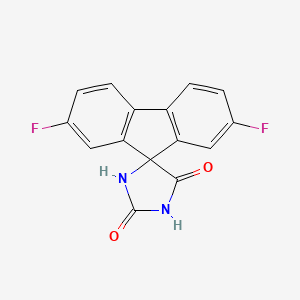

The molecular structure of FAD involves an isoalloxazine ring, which is central for O2 reactivity . FAD can exist in four redox states, which are the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone .Chemical Reactions Analysis

FAD is involved in several redox reactions that regulate the metabolism of carbohydrates, amino acids, and lipids . It is used to react with NADH for the second step in the electron transport chain . FAD can be converted between these states by accepting or donating electrons .Physical And Chemical Properties Analysis

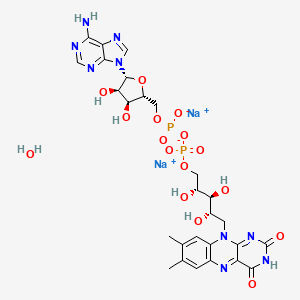

FAD disodium has a molecular weight of 829.5 g/mol . It appears as white, vitreous crystals . The chemical formula of FAD disodium is C27H31N9Na2O15P2 .Applications De Recherche Scientifique

Cofacteur Redox dans les Flavoprotéines

Le FAD est utilisé comme cofacteur redox (transporteur d'électrons) par les flavoprotéines . Il joue un rôle crucial dans diverses réactions métaboliques où la fonction biologique est intrinsèquement liée aux changements de conformation .

Rôle dans le Complexe Succinate Déshydrogénase

Le FAD est un composant essentiel du complexe succinate déshydrogénase, une enzyme clé du cycle de l'acide citrique. Il aide à l'oxydation du succinate en fumarate, contribuant à la production d'énergie dans les cellules .

Rôle dans l'α-cétoglutarate Déshydrogénase

Le FAD est également impliqué dans le fonctionnement de l'α-cétoglutarate déshydrogénase, une enzyme qui joue un rôle crucial dans le cycle de l'acide citrique. Il aide à la conversion de l'α-cétoglutarate en succinyl CoA, une autre étape de la production d'énergie .

Rôle dans le Facteur Inducteur d'Apoptose 2 (AIF-M2, AMID)

Le FAD fait partie du facteur inducteur d'apoptose 2 (AIF-M2, AMID), qui est impliqué dans la mort cellulaire programmée ou apoptose. Ce processus est vital pour l'élimination des cellules endommagées ou inutiles dans un organisme .

Rôle dans les Méthyltransférases de l'ARNt Dépendantes du Folate/FAD

Le FAD est un cofacteur nécessaire pour les méthyltransférases de l'ARNt dépendantes du folate/FAD. Ces enzymes sont impliquées dans la méthylation de l'ARNt, un processus qui est crucial pour le bon fonctionnement de la synthèse des protéines .

Rôle dans les Flavoprotéines Monooxygénases N-Hydroxylantes

Le FAD est utilisé par les flavoprotéines monooxygénases N-hydroxylantes, des enzymes qui jouent un rôle dans l'hydroxylation de divers substrats. Ce processus est important dans le métabolisme des médicaments et des xénobiotiques .

Rôle de la Glucose Oxydase pour les Biosenseurs

Le FAD, lorsqu'il est lié à la glucose oxydase, est utilisé pour développer des biosenseurs optiques pour la surveillance de la concentration de glucose . Le pH influence les spectres d'absorption et de fluorescence du FAD et de la glucose oxydase, tandis que l'immobilisation sol-gel préserve les propriétés optiques de l'enzyme .

Propriétés Structurales et Dynamiques

Le FAD présente des propriétés dynamiques et structurales en solutions aqueuses et lorsqu'il est lié à la glucose oxydase libre et immobilisée sol-gel . Ces propriétés peuvent être exploitées dans la conception de nouveaux dispositifs biotechnologiques .

Mécanisme D'action

Flavin Adenine Dinucleotide Disodium (FAD) is a redox-active coenzyme associated with various proteins, playing a crucial role in several enzymatic reactions in metabolism .

Target of Action

FAD primarily targets various aerobic dehydrogenases, such as D-amino acid oxidase and L-amino acid oxidase . It also interacts with other proteins like NADH dehydrogenase, p-hydroxybenzoate hydroxylase, nitric oxide synthase, and NAD(P)H dehydrogenase .

Mode of Action

FAD acts as a cofactor for these enzymes, participating in redox reactions. It can exist in four redox states: the flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone . FAD, in its fully oxidized form (quinone), accepts two electrons and two protons to become FADH2 (hydroquinone form). The semiquinone (FADH) can be formed by either reduction of FAD or oxidation of FADH2 by accepting or donating one electron and one proton, respectively .

Biochemical Pathways

FAD is involved in various biochemical pathways, including the oxidative metabolism of carbohydrates, amino acids, and fatty acids . It is also a part of the mitochondrial electron transport chain . In the form of FMN, it is involved in the first enzyme complex of the electron transport chain .

Pharmacokinetics

Its solubility and utilization rate are higher than that of riboflavin, making it suitable for intramuscular and intravenous injection .

Result of Action

The action of FAD results in the promotion of the metabolism of sugars, fats, and proteins . As a derivative of vitamin B2, it plays a significant role in maintaining the normal function of skin, mucous membranes, and vision . It is particularly important in cellular respiration .

Action Environment

The action, efficacy, and stability of FAD can be influenced by environmental factors. For instance, exposure to sunlight and alkaline conditions can lead to its decomposition into riboflavin . Furthermore, the presence of organic molecules can affect the interaction of the adenine and isoalloxazine rings, which can influence the stabilization of different conformations of FAD .

Safety and Hazards

Orientations Futures

Recent studies suggest that overlooked flavin-N5-oxygen adducts are more widespread and may facilitate versatile chemistry . More research is needed to understand the dynamics of flavin associations . There are considerable efforts underway to exploit circadian mechanisms for diagnosis, treatment, and prevention of diseases .

Analyse Biochimique

Biochemical Properties

Flavin Adenine Dinucleotide Disodium is involved in numerous important metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a critical electron transporter in living systems and catalyzes several 1-2 electron redox reactions . It is also known to interact with enzymes such as succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .

Cellular Effects

Flavin Adenine Dinucleotide Disodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also plays a pivotal role in the energy production of our cells .

Molecular Mechanism

Flavin Adenine Dinucleotide Disodium exerts its effects at the molecular level through various mechanisms. It can exist in four redox states: the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone . It is converted between these states by accepting or donating electrons . In its fully oxidized form, or quinone form, it accepts two electrons and two protons to become FADH2 (hydroquinone form) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flavin Adenine Dinucleotide Disodium change over time. It exhibits conformational dynamics in performing its biological functions due to the local orientation of isoalloxazine and adenine . Conventional methods detect stable conformations of Flavin Adenine Dinucleotide Disodium molecules, while transient intermediates are hidden in ensemble measurements .

Metabolic Pathways

Flavin Adenine Dinucleotide Disodium is involved in several metabolic pathways. It is associated with various proteins, which are involved with several enzymatic reactions in metabolism . Many flavoproteins are known: components of the succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .

Transport and Distribution

The transport and distribution of Flavin Adenine Dinucleotide Disodium within cells and tissues involve specialized transporters (RFVTs), riboflavin kinase (RFK), which catalyze the formation of FMN, and FAD synthase or FMN adenylyl transferase (FADS or FMNAT), which adenylates FMN to FAD .

Subcellular Localization

It is known that a fine coordination among apo-flavoprotein turn-over, cofactor availability, and, in eukaryotic cells, sub-cellular flavin trafficking, is required in order to ensure correct flavoproteome maintenance .

Propriétés

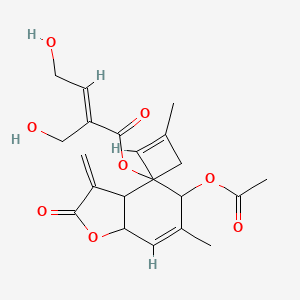

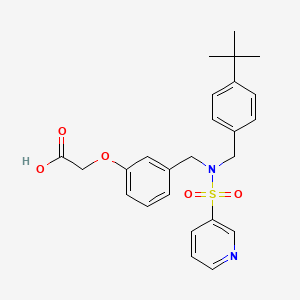

| { "Design of the Synthesis Pathway": "The synthesis pathway of Flavin adenine dinucleotide disodium involves the condensation of riboflavin and adenosine monophosphate (AMP) followed by phosphorylation and reduction steps.", "Starting Materials": [ "Riboflavin", "Adenosine monophosphate (AMP)", "Sodium hydroxide (NaOH)", "Phosphoric acid (H3PO4)", "Sodium dithionite (Na2S2O4)", "Sodium borohydride (NaBH4)" ], "Reaction": [ "Riboflavin and AMP are reacted in the presence of NaOH to form Flavin adenine dinucleotide (FAD).", "FAD is then phosphorylated using H3PO4 to form Flavin adenine dinucleotide monophosphate (FADP).", "Sodium dithionite is used to reduce FADP to Flavin adenine dinucleotide semiquinone (FADH).", "Finally, FADH is reduced with NaBH4 to form Flavin adenine dinucleotide disodium." ] } | |

Numéro CAS |

84366-81-4 |

Formule moléculaire |

C27H31N9Na2O15P2 |

Poids moléculaire |

829.5 g/mol |

Nom IUPAC |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |

InChI |

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26+;;/m0../s1 |

Clé InChI |

XLRHXNIVIZZOON-WFUPGROFSA-L |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |

Apparence |

Solid powder |

Autres numéros CAS |

146-14-5 84366-81-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dinucleotide, Flavin-Adenine FAD Flavin Adenine Dinucleotide Flavin-Adenine Dinucleotide Flavitan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.